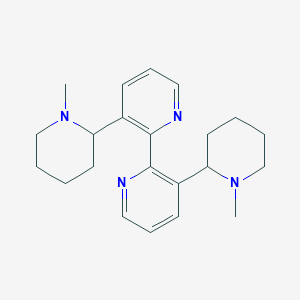
3,3'-Bis(1-methylpiperidin-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine is a complex organic compound featuring two piperidine rings attached to a bipyridine core Piperidine is a six-membered heterocycle containing one nitrogen atom, and bipyridine consists of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of Piperidine Rings: The piperidine rings are introduced via nucleophilic substitution reactions. The nitrogen atoms in the piperidine rings can act as nucleophiles, attacking electrophilic centers on the bipyridine core.
Methylation: The final step involves the methylation of the piperidine rings to form the 1-methylpiperidin-2-yl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a dihydrobipyridine.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine involves its ability to bind to specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The piperidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Lacks the piperidine rings and is a simpler ligand used in coordination chemistry.
4,4’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine: Similar structure but with different substitution patterns on the bipyridine core.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand in coordination chemistry.
Uniqueness
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine is unique due to the presence of both piperidine and bipyridine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a versatile compound for various applications.
Propiedades
Número CAS |
89422-39-9 |
|---|---|
Fórmula molecular |
C22H30N4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-2-yl)-2-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C22H30N4/c1-25-15-5-3-11-19(25)17-9-7-13-23-21(17)22-18(10-8-14-24-22)20-12-4-6-16-26(20)2/h7-10,13-14,19-20H,3-6,11-12,15-16H2,1-2H3 |
Clave InChI |
GJNQQRWYRXKHOO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C2=C(N=CC=C2)C3=C(C=CC=N3)C4CCCCN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


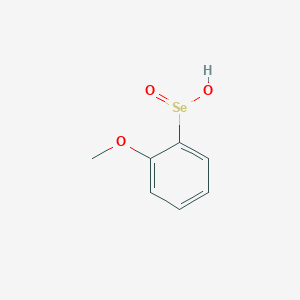
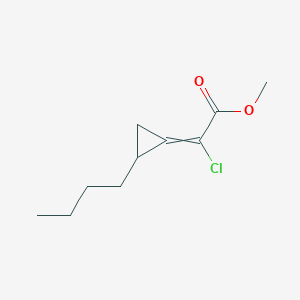

![10-Ethyl-3,7-bis[2-(4-nitrophenyl)ethenyl]-10H-phenothiazine](/img/structure/B14399257.png)
![5-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14399264.png)
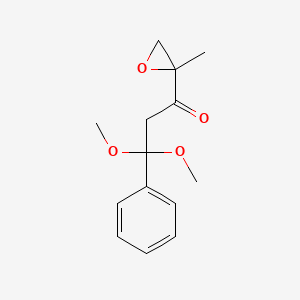
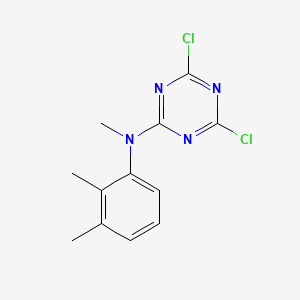
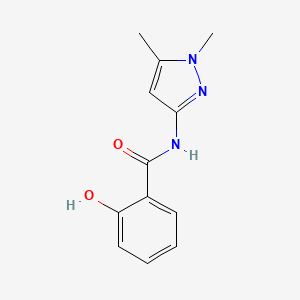

![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
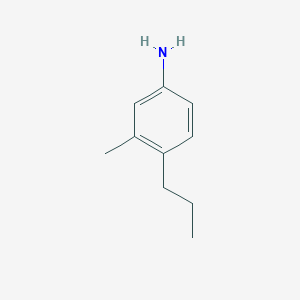
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
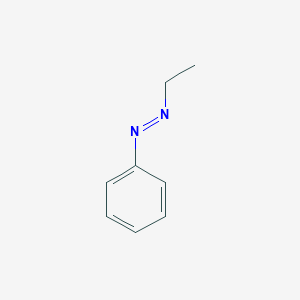
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
